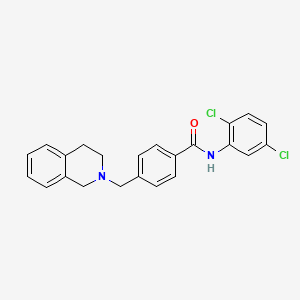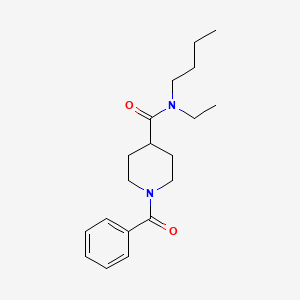
N-(2,5-二氯苯基)-4-(3,4-二氢-2(1H)-异喹啉基甲基)苯甲酰胺
描述
Synthesis Analysis
The synthesis of complex benzamide derivatives involves multiple steps, including the formation of intermediates and the use of specific catalysts. While direct synthesis information for N-(2,5-dichlorophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide is scarce, related compounds have been synthesized through methods such as the Bischler-Napieralski reaction, palladium-mediated carbonylation, and reactions involving benzyl chloride and sulfur to form polymides (Imai et al., 1984; Rahman et al., 2002).
Molecular Structure Analysis
The molecular structure of this compound can be analyzed through various techniques, including X-ray diffraction, NMR, and IR spectroscopy. These methods provide insights into the compound's conformation, bond lengths, angles, and overall geometry. Studies on related compounds have demonstrated the utility of these techniques in elucidating complex molecular structures (Demir et al., 2016).
Chemical Reactions and Properties
Benzamide derivatives participate in a variety of chemical reactions, such as the Bischler-Napieralski reaction, which is instrumental in forming isoquinoline derivatives. These reactions often involve cyclization and the formation of heterocyclic compounds, indicating a rich chemistry that can lead to a wide range of products with diverse properties (Browne et al., 1981).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and thermal stability, are crucial for understanding the compound's behavior in different environments. Polymides derived from similar compounds have shown high thermal stability and solubility in organic solvents, suggesting that N-(2,5-dichlorophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide might exhibit similar characteristics (Imai et al., 1984).
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, potential for undergoing substitution reactions, and the ability to form complexes with metals or other molecules, are essential for applications in materials science and synthetic chemistry. The related research on benzamide derivatives and isoquinoline compounds reveals a versatile chemistry that can be harnessed for synthesizing new materials and molecules (Gurskaya et al., 2016).
科学研究应用
合成和抗菌活性
研究重点关注异喹啉及其相关化合物的各种衍生物的合成,探讨其潜在的抗菌活性。例如,研究表明制备了新的喹唑啉、异喹啉酮和其他相关化合物,评估了它们对一系列菌株的有效性。这些化合物,包括那些与 N-(2,5-二氯苯基)-4-(3,4-二氢-2(1H)-异喹啉基甲基)苯甲酰胺 结构类似的化合物,由于其结构特性和活性机制,在对抗细菌和真菌感染方面显示出有希望的结果 (Patel 和 Shaikh,2011; Desai、Shihora 和 Moradia,2007; Rajput 和 Sharma,2021)。
有机合成中的催化
该化合物的结构有利于在合成化学中发挥催化作用,特别是在涉及 C-H 活化和复杂有机骨架形成的反应中。对铑催化的氧化偶联的研究表明,苯甲酰胺(与主题化合物在结构上相关)在通过氧化邻位 C-H 活化合成多环酰胺中很有用,证明了此类化合物在促进复杂有机分子合成中的潜力 (Song 等,2010)。
放射性标记和成像应用
N-(2,5-二氯苯基)-4-(3,4-二氢-2(1H)-异喹啉基甲基)苯甲酰胺的结构类似物已在正电子发射断层扫描 (PET) 成像的放射性标记中找到应用。该应用在诊断和治疗剂的开发中具有重要意义,特别是在识别和靶向大脑和其他器官中的特定受体方面 (Rahman、Kihlberg 和 Långström,2002)。
抗癌和抗病原活性
已对一些衍生物的抗癌和抗病原潜力进行了评估,研究表明对异喹啉结构的某些修饰可以增强对癌细胞系的细胞毒活性以及对致病生物膜的抗菌功效。这强调了异喹啉支架在药物化学中开发新型治疗剂方面的多功能性 (Bu 等,2001; Limban、Marutescu 和 Chifiriuc,2011)。
属性
IUPAC Name |
N-(2,5-dichlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl2N2O/c24-20-9-10-21(25)22(13-20)26-23(28)18-7-5-16(6-8-18)14-27-12-11-17-3-1-2-4-19(17)15-27/h1-10,13H,11-12,14-15H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQAFQKLAZLWOAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)NC4=C(C=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B4578229.png)
![ethyl 4-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-3-cyano-1-phenyl-1H-pyrazole-5-carboxylate](/img/structure/B4578236.png)
![4-benzoylbenzyl 3-{[(4-methylphenyl)sulfonyl]methyl}benzoate](/img/structure/B4578240.png)
![{3-(3-methoxybenzyl)-1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinyl}methanol](/img/structure/B4578242.png)
![5-[4-(diethylamino)-2-methoxybenzylidene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4578246.png)
![N-cyclohexyl-2-{4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}acetamide](/img/structure/B4578258.png)

![methyl 1-cyclopropyl-2-mercapto-7-(3-nitrophenyl)-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4578270.png)
![3-{[4-(3-fluorobenzyl)-1-piperazinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4578281.png)
![N-[4-(aminosulfonyl)phenyl]-3-[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide](/img/structure/B4578293.png)
![2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(3-methylphenyl)-2-oxoacetamide](/img/structure/B4578304.png)
![7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-{[7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B4578327.png)
![2-{3-[(4,6-dioxo-1-phenyl-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}-N-phenylacetamide](/img/structure/B4578335.png)
![2,6-di-tert-butyl-4-[(2,3,5,6-tetrachloropyridin-4-yl)thio]phenol](/img/structure/B4578343.png)